molecular formula C17H12Br2O B11943202 (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Cat. No.: B11943202
M. Wt: 392.1 g/mol
InChI Key: WOPPTRDHNGHVRF-YDWXAUTNSA-N
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Description

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two bromophenyl groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one typically involves an aldol condensation reaction. In a common method, 2 mmol of the starting material, such as (1E,4E)-1,5-bis(substitutedphenyl)penta-1,4-dien-3-one, is taken in a 50 ml round bottom flask. To this, 15 ml of glacial acetic acid is added, and the mixture is shaken vigorously to dissolve completely .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could result in the formation of various substituted derivatives.

Scientific Research Applications

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where bromine’s electronic effects are advantageous.

Properties

Molecular Formula

C17H12Br2O

Molecular Weight

392.1 g/mol

IUPAC Name

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+

InChI Key

WOPPTRDHNGHVRF-YDWXAUTNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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